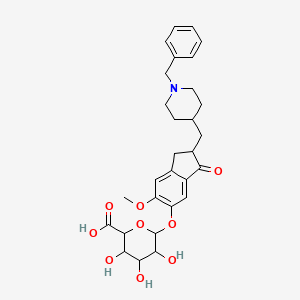

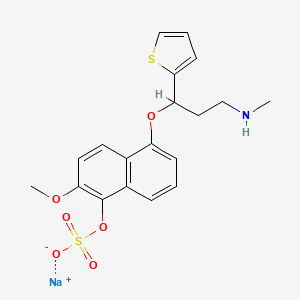

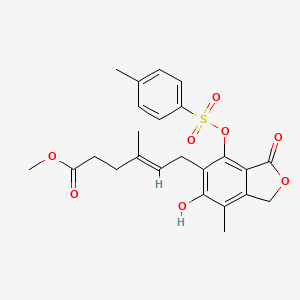

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfato de Duloxetina 5-Hidroxi-6-Metoxílico Sal Sódica es un compuesto bioquímico con la fórmula molecular C19H21NO6S2 y un peso molecular de 423.50 . Es un metabolito de la (S)-duloxetina, la cual se utiliza comúnmente en el tratamiento del trastorno depresivo mayor y el trastorno de ansiedad generalizada . Este compuesto se utiliza principalmente en la investigación de proteómica .

Métodos De Preparación

La síntesis de Sulfato de Duloxetina 5-Hidroxi-6-Metoxílico Sal Sódica implica múltiples pasos. El paso inicial incluye la formación de (S)-duloxetina, la cual luego se hidroxila para formar intermediarios 5-hidroxi y 6-hidroxi. Estos intermediarios se metoxilan posteriormente para producir Duloxetina 5-Hidroxi-6-Metoxílico . El paso final implica la sulfonación del compuesto hidroxilado para formar la sal sódica de sulfato .

Los métodos de producción industrial suelen involucrar el uso de isoformas del citocromo P450 (CYP), específicamente CYP1A2 y CYP2D6, para catalizar las reacciones de hidroxilación . Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

El Sulfato de Duloxetina 5-Hidroxi-6-Metoxílico Sal Sódica experimenta diversas reacciones químicas, entre ellas:

Reducción: Esta reacción implica la eliminación de oxígeno o la adición de hidrógeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen entornos ácidos o básicos, temperaturas variables y catalizadores específicos para impulsar las reacciones. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

El Sulfato de Duloxetina 5-Hidroxi-6-Metoxílico Sal Sódica tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del Sulfato de Duloxetina 5-Hidroxi-6-Metoxílico Sal Sódica implica su interacción con los transportadores de serotonina, norepinefrina y dopamina. Se une a estos transportadores con afinidades variables, inhibiendo la recaptación de estos neurotransmisores y, por lo tanto, aumentando sus niveles en la hendidura sináptica . Esta acción es similar a la de su compuesto padre, la (S)-duloxetina, la cual es conocida por sus efectos antidepresivos y ansiolíticos .

Comparación Con Compuestos Similares

El Sulfato de Duloxetina 5-Hidroxi-6-Metoxílico Sal Sódica puede compararse con otros compuestos similares como:

Duloxetina 5-Hidroxi: Este compuesto es un intermediario en la síntesis de la Duloxetina 5-Hidroxi-6-Metoxílico y comparte propiedades farmacológicas similares.

Duloxetina 6-Hidroxi: Otro intermediario en el proceso de síntesis, también exhibe actividades biológicas similares.

Duloxetina Catecol: Este compuesto se forma a partir de la hidroxilación de la duloxetina y sirve como precursor de la Duloxetina 5-Hidroxi-6-Metoxílico.

La singularidad del Sulfato de Duloxetina 5-Hidroxi-6-Metoxílico Sal Sódica radica en su patrón específico de metoxilación, el cual puede conferir propiedades farmacocinéticas y farmacodinámicas distintas en comparación con sus análogos .

Propiedades

Fórmula molecular |

C19H20NNaO6S2 |

|---|---|

Peso molecular |

445.5 g/mol |

Nombre IUPAC |

sodium;[2-methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl] sulfate |

InChI |

InChI=1S/C19H21NO6S2.Na/c1-20-11-10-16(18-7-4-12-27-18)25-15-6-3-5-14-13(15)8-9-17(24-2)19(14)26-28(21,22)23;/h3-9,12,16,20H,10-11H2,1-2H3,(H,21,22,23);/q;+1/p-1 |

Clave InChI |

ZYSPQRLLQVFKDB-UHFFFAOYSA-M |

SMILES canónico |

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)[O-])OC.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)

![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)

![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)

![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)